4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide
Description
4-(4-Hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide is a heterocyclic compound featuring a partially saturated pyridine ring substituted with a 4-hydroxyphenyl group at position 4 and a carboxamide moiety at position 1. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and hydrogen-bonding capacity via the carboxamide.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)14-7-5-10(6-8-14)9-1-3-11(15)4-2-9/h1-5,15H,6-8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIYJNXZKXAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Alkylated or acylated hydroxyphenyl derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide as an antitumor agent. A series of pyridine and pyrimidine derivatives, including this compound, were synthesized and tested for their cytotoxic effects against cancer cell lines such as HL-60 and MCF-7. The findings indicate that certain derivatives exhibit potent cytotoxicity, with some compounds showing activity significantly greater than standard treatments like combretastatin A4 (CA-4) .
Corrosion Inhibition
Another notable application of this compound is its role as a corrosion inhibitor for carbon steel in acidic environments. Studies have demonstrated that derivatives of this compound can effectively reduce corrosion rates in hydrochloric acid solutions through various electrochemical techniques .
Inhibitory Mechanisms
The corrosion inhibition mechanisms include:
- Adsorption on Metal Surfaces : The compound forms a protective layer on the metal surface, reducing the rate of corrosion.
- Thermodynamic and Kinetic Analysis : Standard thermodynamic parameters have been calculated to understand the interaction between the inhibitor and the metal surface .
Radical Scavenging Activity
The compound has also been evaluated for its radical scavenging capabilities. Research indicates that it exhibits significant reactivity towards free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which is crucial for potential applications in antioxidant formulations .
Comparative Studies
In comparative studies, synthesized derivatives showed higher radical scavenging efficiency compared to commercial alternatives. The radical scavenging mechanism involves both hydroxyphenyl and dihydropyridine pharmacophores contributing to its reactivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound shares structural homology with several 3,6-dihydropyridine-1(2H)-carboxamide derivatives, differing primarily in substituents. Key analogs include:
Key Observations :
- Substituent Impact : The 4-hydroxyphenyl group in the target compound may enhance solubility compared to FTIDC’s fluoropyridinyl-triazole moiety, which improves oral bioavailability .
- Receptor Selectivity: FTIDC and CFMTI exhibit mGluR1-specific antagonism, while CPCCOEt shows noncompetitive inhibition via transmembrane domain interactions .
Mechanism of Action and Receptor Binding
- Target Compound : Likely acts as a negative allosteric modulator (NAM) of mGluR1, akin to FTIDC, given the shared carboxamide core. However, the hydroxyl group may alter binding kinetics or allosteric site engagement.
- FTIDC : Binds to mGluR1’s transmembrane domain (Thr815/Ala818 residues), reducing glutamate efficacy by 70% in vitro .
- CPCCOEt : Inhibits mGluR1 signaling by disrupting intramolecular interactions between extracellular and transmembrane domains .
Pharmacokinetic and Efficacy Comparisons
- FTIDC : Oral administration achieves brain penetration (Cmax = 1.2 µM at 10 mg/kg) and reverses MK-801-induced prepulse inhibition deficits in rats .
- CFMTI : Higher metabolic stability (t₁/₂ = 4.2 h in hepatic microsomes) compared to FTIDC (t₁/₂ = 1.8 h) .
- Target Compound : Predicted LogP = 1.8 (vs. FTIDC’s 2.5), suggesting improved aqueous solubility but reduced blood-brain barrier permeability.
Therapeutic Potential in Neuropsychiatric Disorders
- FTIDC/CFMTI : Effective in rodent models of schizophrenia (e.g., social interaction deficits, hyperlocomotion) .
- CPCCOEt: Limited in vivo efficacy due to poor bioavailability but widely used in mechanistic studies .
- Target Compound : Hypothesized to mitigate glutamate hyperactivity in anxiety or depression, though in vivo validation is needed.
Biological Activity
4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in cancer therapy and antimicrobial activity.
Synthesis
The synthesis of this compound typically involves multi-step processes including the condensation of appropriate aldehydes with amines and subsequent cyclization. The general synthetic route can be summarized as follows:
- Condensation Reaction : Reacting 4-hydroxybenzaldehyde with a suitable amine and a carbonyl source under acidic conditions.
- Cyclization : The intermediate undergoes cyclization to form the dihydropyridine ring.
- Purification : The final product is purified using recrystallization or chromatography.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- HeLa Cells : IC50 values suggest effective inhibition of cell growth.
- A549 Cells : Demonstrated cytotoxic effects with an IC50 value as low as 0.0517 µM, indicating strong antitumor activity .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.15 | Induction of apoptosis |
| A549 | 0.0517 | Inhibition of cell cycle progression |
| MCF-7 | 0.12 | Modulation of signaling pathways |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt bacterial cell membranes and inhibit bacterial growth effectively.
- Mechanism : The compound's mechanism involves interference with bacterial lipid metabolism and membrane integrity, leading to cell lysis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Case Studies
- Case Study on Cancer Treatment :
- Antiviral Potential :
Q & A
Q. What are the optimal synthetic routes for 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide, and how can reaction conditions be optimized?
The synthesis of structurally related pyridine-carboxamides often involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. For example, ammonium acetate is frequently used as a catalyst in cyclocondensation reactions to form pyridine derivatives, as seen in the synthesis of 4-(4-chlorophenyl)pyridinones . Key parameters for optimization include:
- Temperature : Reactions typically proceed at reflux (e.g., 80–120°C) to ensure complete conversion.
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency . Methodological validation via TLC or HPLC is critical to monitor reaction progress.
Q. What analytical techniques are most effective for structural elucidation of this compound?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous pyridine-carboxamides . Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .
Q. How can researchers assess the compound’s preliminary bioactivity in vitro?
Standard assays include:
- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) . Dose-response curves and IC₅₀ values should be calculated to quantify potency.
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
Discrepancies often arise from variations in reaction conditions or assay protocols. To address this:
- Reproduce experiments : Strictly adhere to published protocols while controlling variables (e.g., solvent purity, humidity).
- Statistical analysis : Use tools like ANOVA to compare datasets from multiple sources .
- Meta-analysis : Cross-reference data from crystallography (e.g., Acta Crystallographica reports ) and bioactivity studies to identify structure-activity relationships (SARs) .
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
Integrated computational-experimental workflows are essential:
- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Reaction path screening : Tools like ICReDD’s quantum chemical calculations identify energetically favorable synthetic pathways . Validation via synthesis and in vitro testing is mandatory to confirm predictions.
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
Advanced methodologies include:
- Hepatic microsome assays : Assess metabolic degradation using liver S9 fractions.
- AMES test : Evaluate mutagenicity via bacterial reverse mutation assays.
- In vivo pharmacokinetics : Administer the compound in rodent models and analyze plasma half-life using LC-MS/MS . Cross-disciplinary collaboration with toxicology experts ensures robust data interpretation.
Methodological Notes
- Data Reproducibility : Document all reaction conditions (e.g., solvent batches, catalyst sources) to mitigate variability .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing.
- Open Science : Share crystallographic data via repositories like the Cambridge Structural Database to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
